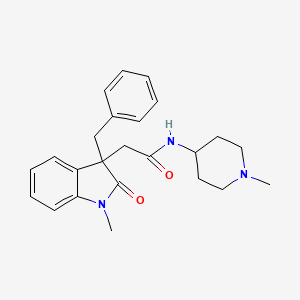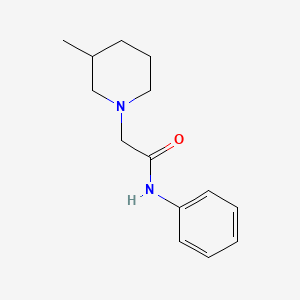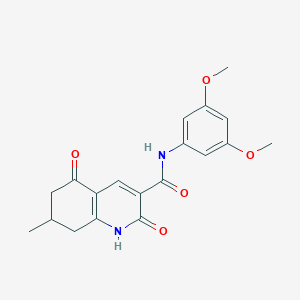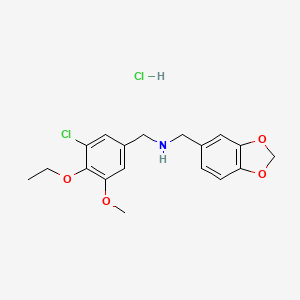![molecular formula C19H15Cl2NO2 B5360575 2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5360575.png)
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptors. DMQX has been extensively studied for its role in modulating synaptic transmission and its potential therapeutic applications in neurological disorders.
作用機序
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline acts as a competitive antagonist of the ionotropic glutamate receptors by binding to the receptor site and preventing the binding of glutamate. This results in a reduction in the excitatory postsynaptic potentials and a decrease in synaptic transmission. This compound is highly selective for the AMPA and kainate subtypes of ionotropic glutamate receptors, with little or no effect on the NMDA subtype.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce the frequency and amplitude of excitatory postsynaptic potentials in hippocampal neurons, leading to a decrease in synaptic transmission. This compound has also been shown to reduce the severity and duration of seizures in animal models of epilepsy. Additionally, this compound has been shown to have analgesic effects, reducing pain perception in animal models of neuropathic pain.
実験室実験の利点と制限
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline has several advantages as a research tool. It is highly selective for the AMPA and kainate subtypes of ionotropic glutamate receptors, allowing for the specific modulation of glutamatergic neurotransmission. This compound is also relatively stable and easy to synthesize, making it a cost-effective research tool. However, this compound has some limitations as well. It has a short half-life and can be rapidly metabolized in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, this compound has been shown to have off-target effects on other ion channels, which may complicate its interpretation in some experiments.
将来の方向性
There are several future directions for 2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline research. One area of interest is the development of more selective and potent antagonists of the AMPA and kainate subtypes of ionotropic glutamate receptors. Another area of interest is the investigation of the role of ionotropic glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the potential therapeutic applications of this compound in epilepsy, neuropathic pain, and other neurological disorders warrant further investigation.
合成法
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline can be synthesized through a multi-step process involving the reaction of 2-amino-3,5-dichloroacetophenone with 4-methoxybenzaldehyde, followed by cyclization and deprotection reactions. The final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.
科学的研究の応用
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline has been widely used as a research tool to study the role of ionotropic glutamate receptors in synaptic transmission and plasticity. It has been shown to block the AMPA, kainate, and NMDA subtypes of ionotropic glutamate receptors, leading to a reduction in excitatory neurotransmission. This compound has also been used to investigate the mechanisms of epileptogenesis, pain perception, and learning and memory.
特性
IUPAC Name |
2-[(E)-2-(3,5-dichloro-2-methoxyphenyl)ethenyl]-8-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-23-17-5-3-4-12-6-8-15(22-18(12)17)9-7-13-10-14(20)11-16(21)19(13)24-2/h3-11H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRAAENQTRBVLS-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C(=CC(=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C(=CC(=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5360495.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5360502.png)
![N-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]acetamide](/img/structure/B5360515.png)
![3-(1,3-benzodioxol-5-yl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5360520.png)

![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinic acid](/img/structure/B5360526.png)

![1-(4-nitrophenyl)-5-[(2-propoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5360554.png)
![5-[2-(3-nitrophenyl)vinyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5360559.png)
![6-methyl-2-oxo-5-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)carbonyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5360565.png)
![1-methyl-4-[(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetyl]piperazine](/img/structure/B5360566.png)
![2-[(4-methoxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5360569.png)

